molecular formula C14H10N4S B13372725 2',5-bi-1H-benzimidazole-2-thiol

2',5-bi-1H-benzimidazole-2-thiol

Cat. No.: B13372725
M. Wt: 266.32 g/mol
InChI Key: PMULPJVHKYMKKZ-UHFFFAOYSA-N
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Description

2’,5-bi-1H-benzimidazole-2-thiol: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The compound features a unique structure where two benzimidazole rings are connected through a sulfur atom, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5-bi-1H-benzimidazole-2-thiol typically involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production methods for 2’,5-bi-1H-benzimidazole-2-thiol are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2’,5-bi-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

2’,5-bi-1H-benzimidazole-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,5-bi-1H-benzimidazole-2-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 1H-benzimidazole-2-thiol
  • 2-mercaptobenzimidazole
  • 5-nitro-benzimidazole-2-thiol
  • 5-amino-benzimidazole-2-thiol

Comparison: 2’,5-bi-1H-benzimidazole-2-thiol is unique due to its bi-benzimidazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits enhanced stability and a broader range of biological activities .

Properties

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C14H10N4S/c19-14-17-11-6-5-8(7-12(11)18-14)13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16)(H2,17,18,19)

InChI Key

PMULPJVHKYMKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)NC(=S)N4

Origin of Product

United States

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